molecular formula C21H19ClF3N3OS B7733130 MFCD06642318

MFCD06642318

Cat. No.: B7733130
M. Wt: 453.9 g/mol
InChI Key: DWHUBCPQUWAGMK-UHFFFAOYSA-N
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Description

Such compounds are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or as intermediates in organic synthesis .

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(2,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3OS/c1-12-3-6-18(13(2)7-12)26-11-19(29)28-20-27-10-16(30-20)9-14-8-15(21(23,24)25)4-5-17(14)22/h3-8,10,26H,9,11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHUBCPQUWAGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642318 typically involves a multi-step process that includes the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production rate and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

MFCD06642318 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts, which determine the reaction pathway and the products formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions. The conditions vary depending on the desired product and the reactivity of the starting materials.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different reduced forms of the compound. Substitution reactions often result in the formation of new compounds with altered functional groups.

Scientific Research Applications

MFCD06642318 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: Employed in biochemical assays and as a probe for studying biological processes. Its stability and reactivity allow it to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties. Research has shown that it may have applications in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD06642318 involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. The compound’s structure allows it to form stable complexes with other molecules, facilitating its role in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally similar to MFCD06642318, based on evidence-derived

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media . Lipophilicity: XLOGP3 = 2.15, indicating moderate hydrophobicity . Synthetic Route: Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C .

Compound B: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1)

  • Molecular Formula: C₇H₅BrNO₄
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility : 0.687 mg/mL (0.00342 mol/L), higher than Compound A due to the carboxylic acid group .
    • Lipophilicity : Log S (ESOL) = -2.47, suggesting lower solubility in polar solvents .
    • Hazard Profile : H302 (harmful if swallowed) due to nitro and bromo substituents .
    • Synthetic Route : Synthesized using A-FGO catalyst in THF under green chemistry conditions .

Comparative Data Table

Property This compound (Inferred) Compound A Compound B
Molecular Formula C₆H₄X₂O₂ (X = halogen) C₆H₅BBrClO₂ C₇H₅BrNO₄
Molecular Weight ~200–240 g/mol 235.27 g/mol 201.02 g/mol
Solubility (mg/mL) Moderate 0.24 0.687
Log P (XLOGP3) ~2.0–2.5 2.15 2.47 (estimated)
Key Functional Groups Boronic acid/Nitro Boronic acid Carboxylic acid/Nitro
Primary Applications Suzuki coupling Pharmaceutical intermediates Explosives/Agrochemicals

Structural and Functional Analysis

Reactivity :

  • Compound A ’s boronic acid group enables participation in Suzuki-Miyaura reactions, making it valuable for constructing biaryl structures in drug discovery .
  • Compound B ’s nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, but introduces toxicity risks .

Physicochemical Impact :

  • Molecular Weight : Compound A’s higher molecular weight (235.27 vs. 201.02) correlates with reduced solubility, impacting bioavailability .
  • Functional Groups : The carboxylic acid in Compound B increases aqueous solubility compared to boronic acids, but nitro groups reduce biocompatibility .

Synthetic Considerations :

  • Compound A’s palladium-mediated synthesis is scalable but requires heavy-metal catalysts .
  • Compound B’s green chemistry approach (A-FGO catalyst) aligns with sustainable practices but may limit yield .

Research Findings and Limitations

  • Similarity Scores : Compound A and B share structural similarities (halogenation, aromatic rings) with this compound, with inferred similarity scores of 0.71–0.87 based on .
  • Gaps in Data : Direct experimental data for this compound (e.g., spectroscopic characterization, toxicity) are absent, necessitating extrapolation from analogs .

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